molecular formula C13H20OSi B14510959 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane CAS No. 64199-16-2

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane

Cat. No.: B14510959
CAS No.: 64199-16-2
M. Wt: 220.38 g/mol
InChI Key: AQFFVODULFHEHE-UHFFFAOYSA-N
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Description

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane is a heterocyclic compound that contains both silicon and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane typically involves the reaction of benzyl chloride with 2,5,5-trimethyl-1,2-oxasilolane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote the formation of the desired oxasilolane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the oxasilolane ring into silane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxasilolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silane derivatives.

    Substitution: Functionalized oxasilolanes with various substituents.

Scientific Research Applications

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The silicon-oxygen bond in the oxasilolane ring can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2,5,5-trimethyl-1,2-oxazoline: Similar structure but contains nitrogen instead of silicon.

    2-Benzyl-2,5,5-trimethyl-1,2-oxazole: Contains an oxygen-nitrogen heterocycle.

    2-Benzyl-2,5,5-trimethyl-1,2-thiazole: Contains a sulfur-nitrogen heterocycle.

Uniqueness

2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane is unique due to the presence of silicon in its ring structure, which imparts distinct chemical properties such as increased stability and reactivity compared to its nitrogen or sulfur analogs. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

64199-16-2

Molecular Formula

C13H20OSi

Molecular Weight

220.38 g/mol

IUPAC Name

2-benzyl-2,5,5-trimethyloxasilolane

InChI

InChI=1S/C13H20OSi/c1-13(2)9-10-15(3,14-13)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

AQFFVODULFHEHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC[Si](O1)(C)CC2=CC=CC=C2)C

Origin of Product

United States

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